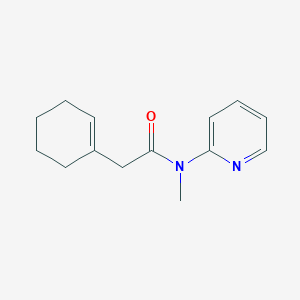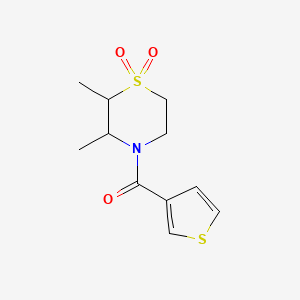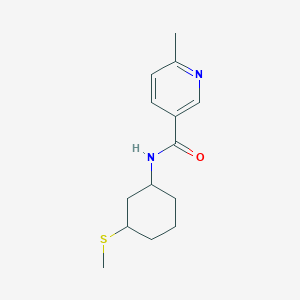![molecular formula C16H15N3O B7594169 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for research in different areas such as medicinal chemistry, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It can also act as an acetylcholinesterase inhibitor, which makes it a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one can affect various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It can also affect the expression of genes involved in cell growth and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one in lab experiments include its high yield and purity, its unique structure and properties, and its potential applications in various fields. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one. These include:
1. Further investigation of its mechanism of action to fully understand its potential applications in various fields.
2. Synthesis of novel derivatives of this compound with enhanced properties and activities.
3. Development of new methods for the synthesis of this compound with higher yield and purity.
4. Investigation of its potential applications in other fields such as catalysis and environmental remediation.
5. Exploration of its potential as a treatment for other diseases such as Huntington's disease and multiple sclerosis.
Conclusion:
6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new methods for its synthesis and applications.
Synthesis Methods
The synthesis of 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one can be achieved through various methods, including the reaction of 6-methyl-3(2H)-pyridazinone with 2-methyl-4-quinolinecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
The unique structure of 6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one makes it a promising candidate for research in various fields. In medicinal chemistry, this compound has shown potential as an anticancer agent and a treatment for other diseases such as Alzheimer's and Parkinson's. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, it can be used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
properties
IUPAC Name |
6-methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-16(20)19(18-11)10-13-9-12(2)17-15-6-4-3-5-14(13)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGEWXXTXVCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)







![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)